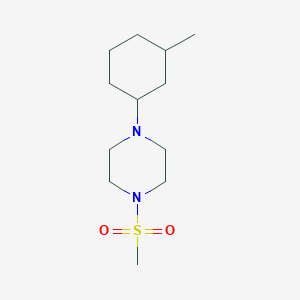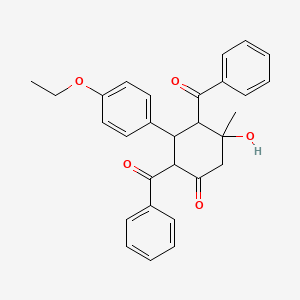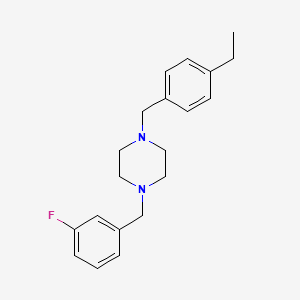![molecular formula C20H23N7O2 B10886386 N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the pyrazole moieties through various coupling reactions. Key steps include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of Pyrazole Groups: The pyrazole groups are introduced via nucleophilic substitution reactions, often using pyrazole derivatives and suitable catalysts.
Final Coupling and Functionalization: The final product is obtained through coupling reactions that link the pyrazole groups to the isoxazolo[5,4-b]pyridine core, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and strong bases or acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.
Medicine: Due to its potential biological activity, the compound could be investigated as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound’s unique properties might make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives: These compounds share a similar pyrazole-pyridine structure and may exhibit comparable biological activities.
Isoxazolo[5,4-b]pyridine derivatives: Compounds with this core structure are often investigated for their potential medicinal properties.
Carboxamide derivatives: These compounds are widely studied in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
N~4~,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of structural features, which may confer distinct biological activities not observed in other similar compounds. Its multiple heterocyclic rings and functional groups provide a versatile scaffold for further modification and optimization in drug development.
This detailed overview should provide a comprehensive understanding of N4,3-DIMETHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, from its synthesis to its potential applications and unique properties
属性
分子式 |
C20H23N7O2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
N,3-dimethyl-6-(1-methylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O2/c1-11-16(13(3)27(6)23-11)10-25(4)20(28)15-7-17(14-8-21-26(5)9-14)22-19-18(15)12(2)24-29-19/h7-9H,10H2,1-6H3 |
InChI 键 |
LXBJJUDWHMOCNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![(2E)-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B10886330.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)
![(2Z,5E)-5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886335.png)

![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10886349.png)

![2-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10886366.png)
![2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886382.png)

